molecular formula C9H10ClNO2 B1362469 N-(3-Chloro-4-methoxyphenyl)acetamide CAS No. 7073-42-9

N-(3-Chloro-4-methoxyphenyl)acetamide

Cat. No.: B1362469
CAS No.: 7073-42-9
M. Wt: 199.63 g/mol
InChI Key: WNOVNNUWOUKIOL-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of acetamide, where the acetamide group is attached to a 3-chloro-4-methoxyphenyl ring

Mechanism of Action

Mode of Action

The mode of action of N-(3-Chloro-4-methoxyphenyl)acetamide is currently unknown due to the lack of specific research on this compound . The compound’s interaction with its targets and the resulting changes would depend on the nature of these targets. For instance, if the targets are enzymes, the compound might inhibit or enhance their activity. If the targets are receptors, the compound might act as an agonist or antagonist.

Biochemical Analysis

Biochemical Properties

N-(3-Chloro-4-methoxyphenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, it can modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade under others, leading to changes in its efficacy and potency .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in different biochemical reactions, affecting metabolic flux and metabolite levels in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes by active or passive transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Chloro-4-methoxyphenyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-methoxyaniline with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The acetamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of N-(3-substituted-4-methoxyphenyl)acetamide derivatives.

    Oxidation: Formation of 3-chloro-4-methoxybenzoic acid.

    Reduction: Formation of N-(3-chloro-4-methoxyphenyl)ethylamine.

Scientific Research Applications

N-(3-Chloro-4-methoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: It serves as a model compound for studying the effects of chloro and methoxy substituents on biological activity.

    Industrial Chemistry: It is used in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4-methylphenyl)acetamide
  • N-(3-Chloro-4-ethoxyphenyl)acetamide
  • N-(3-Chloro-4-fluorophenyl)acetamide

Uniqueness

N-(3-Chloro-4-methoxyphenyl)acetamide is unique due to the presence of both chloro and methoxy groups, which impart distinct chemical and biological properties. The methoxy group enhances its solubility and reactivity, while the chloro group provides stability and resistance to metabolic degradation.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-6(12)11-7-3-4-9(13-2)8(10)5-7/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOVNNUWOUKIOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220985
Record name Acetamide, N-(3-chloro-4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7073-42-9
Record name Acetamide, N-(3-chloro-4-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007073429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(3-chloro-4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-CHLORO-4'-METHOXYACETANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-chloro-4-methoxyphenylamine (6.3 g) and triethylamine (4.04 g) in dichloromethane (100 mL) was chilled in an ice bath, acetyl chloride (3.45 g) was added dropwise and the mixture was stirred at ambient temperature overnight. The reaction mixture was extracted with water (2×30 mL) and brine (2×30 mL) and the organic layer was dried with magnesium sulfate. The drying agent was removed by filtration and the filtrate was evaporated to give N-(3-chloro-4-methoxyphenyl)acetamide (7.45 g) as a dark oil, which solidified on standing. MS: 200 (M+H)+.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
4.04 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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